molecular formula C12H15NO3 B14622955 Ethyl 5-(dimethylamino)-2-formylbenzoate CAS No. 57470-72-1

Ethyl 5-(dimethylamino)-2-formylbenzoate

Cat. No.: B14622955
CAS No.: 57470-72-1
M. Wt: 221.25 g/mol
InChI Key: CWYCOEUFVMVJQF-UHFFFAOYSA-N
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Description

Ethyl 5-(dimethylamino)-2-formylbenzoate is a multifunctional aromatic ester characterized by a dimethylamino group at the 5-position and a formyl group at the 2-position of the benzoate backbone. The compound’s structure (see Figure 1) combines electron-donating (dimethylamino) and electron-withdrawing (formyl) groups, rendering it highly reactive in condensation, cyclization, and polymerization reactions. This dual functionality makes it valuable in pharmaceutical synthesis, polymer chemistry, and materials science. For instance, the formyl group enables Schiff base formation or nucleophilic additions, while the dimethylamino moiety enhances solubility in polar solvents and acts as a catalyst in photoinitiation systems .

Properties

CAS No.

57470-72-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 5-(dimethylamino)-2-formylbenzoate

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11-7-10(13(2)3)6-5-9(11)8-14/h5-8H,4H2,1-3H3

InChI Key

CWYCOEUFVMVJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(dimethylamino)-2-formylbenzoate typically involves the esterification of 5-(dimethylamino)-2-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

5-(dimethylamino)-2-formylbenzoic acid+ethanolacid catalystEthyl 5-(dimethylamino)-2-formylbenzoate+water\text{5-(dimethylamino)-2-formylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(dimethylamino)-2-formylbenzoic acid+ethanolacid catalyst​Ethyl 5-(dimethylamino)-2-formylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)-2-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products

    Oxidation: 5-(dimethylamino)-2-carboxybenzoic acid.

    Reduction: Ethyl 5-(dimethylamino)-2-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(dimethylamino)-2-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylamino)-2-formylbenzoate depends on its specific application. For instance, as a fluorescent probe, the dimethylamino group can interact with light, leading to fluorescence emission. In pharmacological applications, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 5-(dimethylamino)-2-formylbenzoate, it is compared to structurally analogous compounds, focusing on substituent positioning, functional group interplay, and reactivity.

Substituent Position and Reactivity

  • Ethyl 4-(Dimethylamino)benzoate (): This compound lacks the 2-formyl group but shares the ethyl benzoate core with a dimethylamino group at the 4-position. In resin systems, ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) (75–85%) compared to 2-(dimethylamino)ethyl methacrylate (DC: 60–70%) due to reduced steric hindrance and enhanced electron donation from the para-substituted dimethylamino group.
  • Methyl 5-Amino-2,4-dihydroxybenzoate (): This derivative features hydroxyl and amino groups instead of dimethylamino and formyl substituents. The hydroxyl groups increase hydrogen-bonding interactions, improving crystallinity but reducing solubility in nonpolar solvents. Unlike this compound, it is less reactive in photoinitiated polymerizations due to the absence of a tertiary amine .

Pharmacological Relevance

  • Ranitidine-Related Compounds (): Derivatives like ranitidine diamine hemifumarate and nitroacetamide incorporate dimethylamino groups in furan-based structures. While these compounds target histamine receptors, this compound’s benzoate core and formyl group make it more suitable as a synthetic intermediate for antimalarial or anticancer agents via Mannich reactions or hydrazone formation .

Table 1: Key Comparative Properties

Compound Substituents Reactivity Highlights Applications Reference
This compound 5-(dimethylamino), 2-formyl High DC (80–90%); Schiff base formation Drug conjugates, photoinitiators
Ethyl 4-(dimethylamino)benzoate 4-(dimethylamino) High DC (75–85%); limited aldehyde reactivity Resin cements
Methyl 5-amino-2,4-dihydroxybenzoate 2,4-dihydroxy, 5-amino Low solubility; hydrogen-bonding networks Crystallography, antimicrobial
2-(Dimethylamino)ethyl methacrylate Methacrylate, dimethylamino Moderate DC (60–70%); polymerizable double bond Dental resins
Ranitidine diamine hemifumarate Furan, dimethylamino Histamine antagonism Gastrointestinal therapeutics

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